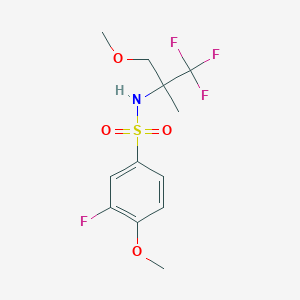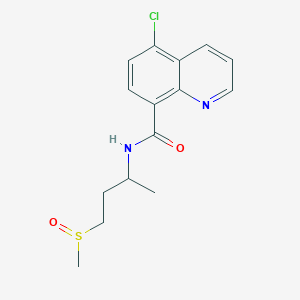![molecular formula C16H16N2O5S B6971848 7-[(6-methyl-2-oxo-1H-pyridin-3-yl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B6971848.png)
7-[(6-methyl-2-oxo-1H-pyridin-3-yl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(6-methyl-2-oxo-1H-pyridin-3-yl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a pyridine ring, a sulfonamide group, and an indene carboxylic acid moiety, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-methyl-2-oxo-1H-pyridin-3-yl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a reaction between the pyridine derivative and a sulfonyl chloride in the presence of a base.
Formation of the Indene Ring: The indene ring is formed through a cyclization reaction, often involving a Friedel-Crafts acylation.
Final Coupling: The final step involves coupling the pyridine-sulfonamide intermediate with the indene carboxylic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl chloride can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its sulfonamide group is known to interact with enzymes, potentially inhibiting their activity.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Sulfonamide-containing compounds are known for their antibacterial activity, and this compound could be investigated for similar effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 7-[(6-methyl-2-oxo-1H-pyridin-3-yl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid likely involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their function. The pyridine ring may also interact with nucleic acids, potentially affecting gene expression. The indene carboxylic acid moiety could contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Indomethacin: An indene derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
Pyridine-2-carboxylic acid: A pyridine derivative with various applications in organic synthesis.
Uniqueness
What sets 7-[(6-methyl-2-oxo-1H-pyridin-3-yl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid apart is its combination of a pyridine ring, sulfonamide group, and indene carboxylic acid moiety
Eigenschaften
IUPAC Name |
7-[(6-methyl-2-oxo-1H-pyridin-3-yl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-9-5-6-13(15(19)17-9)18-24(22,23)14-8-11(16(20)21)7-10-3-2-4-12(10)14/h5-8,18H,2-4H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCCBYGGMMLZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)NS(=O)(=O)C2=CC(=CC3=C2CCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Chloro-4-[(1-methyl-3-propan-2-ylpyrazol-4-yl)sulfamoyl]phenoxy]acetic acid](/img/structure/B6971779.png)
![4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6971781.png)

![(2R,4R)-N-[[1-(2,2-dimethylmorpholin-4-yl)cyclohexyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B6971789.png)
![2-[4-[[(2-Methylpyridin-3-yl)methylamino]methyl]phenyl]propan-2-ol](/img/structure/B6971799.png)

![N-[4-[1-[(5-chloropyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B6971814.png)
![4-[3-(Cyanomethyl)phenyl]sulfonylmorpholine-3-carboxylic acid](/img/structure/B6971821.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B6971828.png)

![N-(4-ethoxyphenyl)-3-[3-(2-methoxyethoxy)azetidine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B6971840.png)
![N-(4-fluorophenyl)-3-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B6971846.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B6971847.png)
